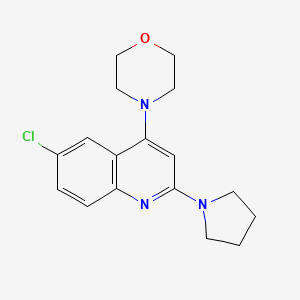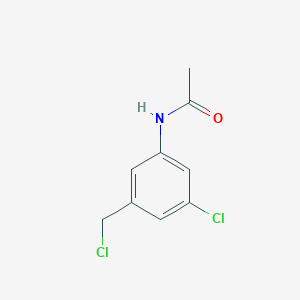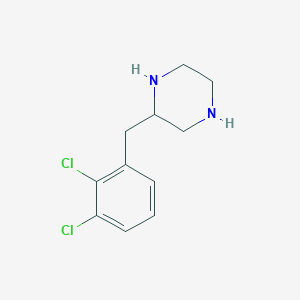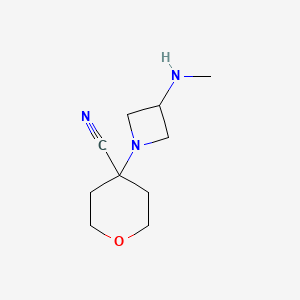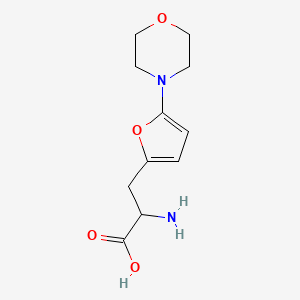
2-Amino-3-(5-morpholinofuran-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(5-morpholinofuran-2-yl)propanoic acid is a synthetic amino acid derivative that features a unique combination of a morpholine ring and a furan ring attached to the central amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-morpholinofuran-2-yl)propanoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by a morpholine moiety.
Amino Acid Backbone Construction: The amino acid backbone is constructed through standard peptide synthesis techniques, involving the coupling of the furan-morpholine intermediate with an amino acid precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-morpholinofuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Functionalized morpholine derivatives.
Scientific Research Applications
2-Amino-3-(5-morpholinofuran-2-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-morpholinofuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine and furan rings can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the target. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(5-morpholinothiophen-2-yl)propanoic acid: Similar structure but with a thiophene ring instead of a furan ring.
2-Amino-3-(5-piperidinofuran-2-yl)propanoic acid: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
2-Amino-3-(5-morpholinofuran-2-yl)propanoic acid is unique due to the presence of both a morpholine and a furan ring, which can impart distinct chemical and biological properties. The combination of these rings can enhance the compound’s stability, reactivity, and binding affinity to specific targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C11H16N2O4 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-amino-3-(5-morpholin-4-ylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C11H16N2O4/c12-9(11(14)15)7-8-1-2-10(17-8)13-3-5-16-6-4-13/h1-2,9H,3-7,12H2,(H,14,15) |
InChI Key |
PQIXYSWIWXESRA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14864512.png)


![8-Methyl-2-phenyl-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine](/img/structure/B14864533.png)
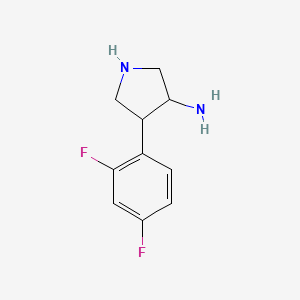
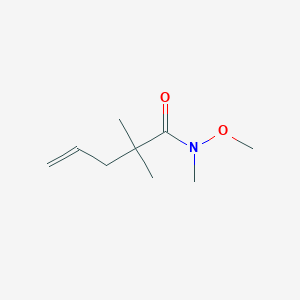
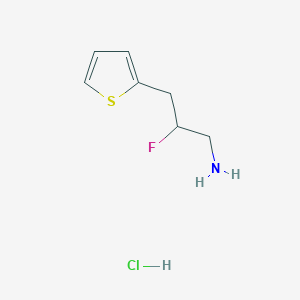
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-5,8-dioxo-3-(pyridin-1-ium-1-ylmethyl)-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14864556.png)
